molecular formula C21H22FN3O2S B2427439 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631853-61-7

2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No. B2427439
CAS RN: 631853-61-7
M. Wt: 399.48
InChI Key: QPMKYLJSIBKXAD-UHFFFAOYSA-N
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Description

2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Properties

Researchers have developed various synthetic methods and explored the chemical properties of compounds structurally related to 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione. For instance, Azizian et al. (2014) reported on the one-pot, three-component synthesis of pyrimido[4,5-b]quinoline-tetraone derivatives in water, highlighting the simplicity, environmental friendliness, and good yield of the products (Azizian, Delbari, & Yadollahzadeh, 2014). Similarly, the work by Tu et al. (2009) on the microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives demonstrates innovative approaches to synthesizing complex quinoline structures with potential luminescent properties (Tu, Wu, Yan, Hao, Zhang, Cao, Han, Jiang, Shi, & Xia, 2009).

Biological Activity and Applications

The structural framework of 2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione suggests potential for biological activity. Although direct studies on this specific compound might be limited, research on similar quinoline derivatives offers insights. For instance, Li et al. (2014) described the discovery of a tetracyclic quinoxaline derivative with potent binding affinities to serotonin and dopamine receptors, indicative of the therapeutic potential in neuropsychiatric and neurological disorders (Li, Zhang, Robichaud, Lee, Tomesch, Yao, Beard, Snyder, Zhu, Peng, Hendrick, Vanover, Davis, Mates, & Wennogle, 2014).

Environmental and Material Science Applications

Quinoline derivatives also find applications in material science and as environmental sensors. The study by Luo et al. (2015) on novel 1,8-naphthalimide derivatives for organic light-emitting device applications demonstrates the potential use of quinoline structures in developing new materials for electronic applications (Luo, Lin, Zhou, Wang, Liu, Huang, Lu, & Hu, 2015).

properties

IUPAC Name

2-butan-2-ylsulfanyl-5-(4-fluorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-3-11(2)28-21-24-19-18(20(27)25-21)16(12-7-9-13(22)10-8-12)17-14(23-19)5-4-6-15(17)26/h7-11,16H,3-6H2,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMKYLJSIBKXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

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